molecular formula C17H16O3 B12548145 4-Ethoxyphenyl 3-phenylprop-2-enoate CAS No. 142550-61-6

4-Ethoxyphenyl 3-phenylprop-2-enoate

Cat. No.: B12548145
CAS No.: 142550-61-6
M. Wt: 268.31 g/mol
InChI Key: RHHZIIMHEFKVHO-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C17H16O3. It is a derivative of cinnamic acid, where the phenyl group is substituted with an ethoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 3-phenylprop-2-enoate typically involves the esterification of 4-ethoxyphenol with cinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

4-Ethoxyphenyl 3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 3-phenylprop-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Hydroxyphenyl 3-phenylprop-2-enoate: Contains a hydroxyl group instead of an ethoxy group.

    4-Chlorophenyl 3-phenylprop-2-enoate: Substituted with a chlorine atom instead of an ethoxy group.

Uniqueness

4-Ethoxyphenyl 3-phenylprop-2-enoate is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility in organic solvents and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

142550-61-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(4-ethoxyphenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C17H16O3/c1-2-19-15-9-11-16(12-10-15)20-17(18)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3

InChI Key

RHHZIIMHEFKVHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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